3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
Description
Historical Development and Discovery
Benzimidazoles were first identified during mid-20th-century investigations into vitamin B$$_{12}$$ coenzymes, where the benzimidazole nucleus was recognized as a stable scaffold for drug design. The condensation of o-phenylenediamine with carboxylic acid derivatives, such as formic acid or aldehydes, became a cornerstone for synthesizing benzimidazole cores. By the 1980s, advances in heterocyclic chemistry enabled the integration of benzamide moieties into benzimidazole frameworks, yielding hybrids with enhanced bioavailability and target selectivity. The specific compound 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide emerged from iterative SAR studies aimed at optimizing substituent effects on aromatic rings and alkyl chains.
Significance in Medicinal Chemistry Research
Benzimidazole-benzamide derivatives occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding (via the benzamide carbonyl) and hydrophobic interactions (via the benzimidazole aryl group). These compounds exhibit broad-spectrum bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. For example, derivatives bearing methyl substituents, such as the title compound, often demonstrate improved metabolic stability and membrane permeability compared to unsubstituted analogs. Their versatility is further evidenced by clinical applications of related structures, such as lansoprazole (antiulcer) and albendazole (anthelmintic).
Research Evolution of 3-Methyl-N-[2-(1-Methyl-1H-1,3-Benzodiazol-2-Yl)Ethyl]Benzamide
Early research on this compound focused on its synthesis via N-alkylation of 2-(1-methylbenzimidazol-2-yl)ethylamine with 3-methylbenzoyl chloride. Recent studies have explored its potential as a kinase inhibitor, with preliminary in vitro assays indicating moderate activity against PI3K-AKT-mTOR signaling pathways—a key target in oncology. Computational modeling further suggests that the methyl groups at the benzimidazole N1 and benzamide meta positions reduce steric hindrance, facilitating binding to hydrophobic enzyme pockets. Despite these advances, in vivo pharmacokinetic profiles and precise molecular targets remain under investigation.
Structural Relationship to Bioactive Heterocycles
The compound’s structure combines two pharmacophoric elements:
- Benzimidazole Core : Analogous to vitamin B$$_{12}$$’s dimethylbenzimidazole ligand, this moiety confers rigidity and π-π stacking capability.
- Benzamide Side Chain : The meta-methyl-substituted benzamide enhances solubility and mimics tyrosine kinase inhibitor scaffolds.
Table 1: Structural Comparison with Bioactive Benzimidazole Derivatives
This hybrid architecture positions the compound within a broader class of multitarget ligands, where synergistic interactions between heterocycles amplify therapeutic effects. For instance, the ethyl linker between benzimidazole and benzamide may confer conformational flexibility, enabling adaptation to diverse binding sites.
Properties
IUPAC Name |
3-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-6-5-7-14(12-13)18(22)19-11-10-17-20-15-8-3-4-9-16(15)21(17)2/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBFAFDAHKTURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 3-Methyl-N-[2-(1-Methyl-1H-1,3-Benzodiazol-2-yl)ethyl]benzamide
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- 3-Methylbenzoyl moiety : Derived from 3-methylbenzoic acid or its activated derivatives (e.g., acid chloride).
- 2-(1-Methyl-1H-1,3-benzodiazol-2-yl)ethylamine : A benzodiazole-containing amine intermediate.
The amide bond formation between these subunits is central to the synthesis.
Key Intermediate Synthesis
Preparation of 2-(1-Methyl-1H-1,3-benzodiazol-2-yl)ethylamine
This intermediate is synthesized via cyclization of o-phenylenediamine derivatives. A representative procedure involves:
- Step 1 : Condensation of o-phenylenediamine with methylglyoxal in acetic acid to form 1-methyl-1H-1,3-benzodiazole.
- Step 2 : Alkylation of the benzodiazole nitrogen using 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF).
Reaction Conditions :
Activation of 3-Methylbenzoic Acid
The carboxylic acid is typically converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
$$
\text{3-Methylbenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-Methylbenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Optimization Note : Excess SOCl₂ (1.5 equiv) and catalytic DMF enhance conversion efficiency.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
A classical approach involves reacting the acid chloride with the amine in a biphasic system:
- Procedure :
Yield : 60–75% after extraction and recrystallization from ethanol.
Coupling Reagent-Mediated Synthesis
Modern methods employ carbodiimide-based reagents (e.g., EDCl/HOBt):
- Reagents :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv)
- Hydroxybenzotriazole (HOBt, 1.2 equiv)
- Procedure :
Yield : 80–85% with >95% purity by HPLC.
Optimization and Scalability
Solvent Selection
Characterization and Purity Control
Spectroscopic Analysis
Chromatographic Purity
- HPLC Conditions :
- Column: C18 (4.6 × 150 mm, 5 µm)
- Mobile Phase: Acetonitrile/water (70:30)
- Retention Time: 6.8 min.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzamide can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized benzamides with additional functional groups.
Reduction: Reduced benzamides with hydrogenated functional groups.
Substitution: Substituted benzamides with new alkyl or acyl groups.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C16H18N2
- Molecular Weight : 254.33 g/mol
- IUPAC Name : 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
The compound features a benzamide structure with a methyl group and a substituted benzodiazole moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds related to benzodiazoles exhibit significant anticancer properties. The structural characteristics of 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide may enhance its interaction with biological targets involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzodiazole derivatives could inhibit tumor cell growth by inducing apoptosis through mitochondrial pathways . The specific mechanisms by which 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide operates are still under investigation.
Neuroprotective Effects
Benzodiazole derivatives have been explored for their neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. The unique structure of 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide may provide protective effects on neuronal cells.
Case Study : Research has shown that certain benzodiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, improving cognitive function .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been noted. Benzodiazoles are known for their ability to disrupt bacterial cell membranes and inhibit bacterial growth.
Case Study : A study highlighted in Antimicrobial Agents and Chemotherapy demonstrated that various benzodiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . Further research is required to confirm the specific efficacy of 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide against specific pathogens.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that lead to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and structurally related analogs:
Key Observations :
Structural Variations: Substituent Effects: The target compound’s methyl group on the benzodiazole N1 position contrasts with bulkier groups (e.g., propargyl in 8019-2603 or 2-methylbutyl in D161-2609). Heterocycle Differences: Replacing benzodiazole with benzimidazole () or indole () alters electronic properties. Benzimidazole’s dual nitrogen atoms may enhance hydrogen bonding, while indole’s aromatic system could favor interactions with serotonin receptors .
Synthesis and Purity :
- Yields for related compounds (e.g., 15–25% in ) suggest challenging syntheses for complex heterocycles. The target compound’s lack of polar groups (e.g., trifluoromethyl in ) may simplify purification .
Biological Activity: The indole-derived N-[2-(1H-indol-3-yl)ethyl]benzamide () demonstrates antiplasmodial activity by disrupting parasite synchronization, highlighting the role of aromatic systems in bioactivity.
Physicochemical Properties: The 2-methylbutyl group in D161-2609 significantly increases molecular weight (C₂₂H₂₇N₃O vs.
Biological Activity
3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide, also known as C174-0254, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is C18H19N3O, with a molecular weight of 293.37 g/mol. The compound has several notable chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 293.37 g/mol |
| LogP (Partition Coefficient) | 3.150 |
| Water Solubility (LogSw) | -3.36 |
| pKa | 9.91 |
| Polar Surface Area | 34.825 Ų |
These properties suggest that the compound may exhibit moderate lipophilicity and limited solubility in water, which are important factors influencing its biological activity.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of indazole derivatives, including compounds similar to 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide. For instance, derivatives with indazole scaffolds have demonstrated significant inhibitory activity against various cancer cell lines. While specific data on C174-0254 is limited, related compounds have shown IC50 values in the nanomolar range against targets such as FGFR and EGFR kinases .
The biological mechanisms through which 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide may exert its effects include:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in tumor proliferation and survival pathways.
- Signal Transduction Modulation : The compound may interfere with signaling pathways crucial for cancer cell growth and metastasis.
Study on Similar Compounds
A study investigating various indazole-containing derivatives found that certain modifications led to enhanced potency against cancer cell lines. For example, a compound with structural similarities to C174-0254 exhibited an IC50 value of 25.3 nM against KG1 cell lines and demonstrated selectivity towards FGFR inhibition . This suggests that structural modifications in benzamide derivatives can significantly influence their biological activity.
Screening Libraries
C174-0254 is included in several screening libraries aimed at identifying novel therapeutic agents for diseases such as cancer and infections. It is part of the Antiparasite Library and Serine Proteases Inhibitors Library, indicating its potential utility in drug discovery efforts targeting these areas .
Q & A
What are the standard synthetic routes for 3-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide, and how are reaction conditions optimized?
Basic Research Question
The compound is synthesized via condensation reactions between acyl chlorides and diamines. For example, 3-methyl-N-[2-(3-methylbenzamido)phenyl]benzamide (a structurally similar compound) was prepared using m-toluoyl chloride and o-phenylenediamine in pyridine, with yields dependent on the leaving group (e.g., chloride) and solvent polarity . Optimization involves:
- Leaving groups : Acyl chlorides (e.g., m-toluoyl chloride) improve reaction efficiency compared to carboxylic acids.
- Temperature and protonation : High temperatures (e.g., reflux in toluene) and excess protonating agents (e.g., polyphosphoric acid) favor benzimidazole formation, while milder conditions favor amide products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in coupling steps .
What analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and confirm the absence of unreacted starting materials. For example, aromatic proton shifts in the range of δ 7.0–8.5 ppm indicate benzimidazole/benzamide moieties .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with data refinement addressing thermal motion and occupancy errors .
- Mass spectrometry : ESI-MS or LCMS confirms molecular ion peaks (e.g., m/z 393.0 for related benzamide derivatives) .
- Elemental analysis : Matches calculated vs. experimental C/H/N percentages to confirm purity (>95%) .
How can researchers resolve discrepancies in reaction outcomes (e.g., amide vs. benzimidazole formation)?
Advanced Research Question
Contradictions arise from competing reaction pathways. Methodological approaches include:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, electron-deficient carbonyl carbons in acyl chlorides are more electrophilic, favoring amide bond formation over cyclization .
- Byproduct tracking : Use TLC or HPLC to monitor intermediates (e.g., benzimidazole precursors) and adjust protonation or temperature .
- Kinetic studies : Vary reaction time to identify rate-determining steps (e.g., slower cyclization at lower temperatures) .
What strategies improve low yields in coupling reactions involving benzimidazole intermediates?
Advanced Research Question
Low yields (e.g., 15–25% in related syntheses ) stem from steric hindrance or side reactions. Solutions include:
- Catalyst optimization : Use Pd-based catalysts (e.g., Suzuki coupling) for aryl-aryl bond formation .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., NH in benzimidazole) to prevent undesired cyclization .
How can crystallographic data refinement address challenges in resolving hydrogen bonding or disorder?
Advanced Research Question
SHELXL refinement strategies:
- Hydrogen placement : Use HFIX or AFIX commands to model hydrogen atoms in calculated positions, constrained to parent atoms .
- Disorder handling : Split occupancy for atoms in multiple conformations (e.g., methyl groups) and apply isotropic displacement parameter restraints .
- Twinned data : Apply TWIN/BASF commands to refine against twinned crystals, common in benzimidazole derivatives .
What in vitro assays are suitable for initial pharmacological screening of this compound?
Basic Research Question
Prioritize assays based on structural analogs:
- Glucose uptake assays : Measure activity in hepatocytes (e.g., rat hepatocytes stimulated with 10 mM glucose) .
- Radioligand binding : Use tritiated analogs (e.g., [³H]VUF15485) to assess receptor affinity via saturation binding .
- Anti-inflammatory screening : Evaluate COX-2 inhibition in macrophage models using ELISA for prostaglandin E₂ .
Table 1: Representative Reaction Conditions and Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
